molecular formula C9H13N B1594198 (1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene CAS No. 5263-68-3

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene

Cat. No. B1594198
CAS RN: 5263-68-3
M. Wt: 135.21 g/mol
InChI Key: CJMPQJDYEONFGO-UHFFFAOYSA-N
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Description

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene is a cyclic organic compound belonging to the azatricycloalkene family. It is an eight-membered ring containing two nitrogen atoms, two double bonds, and four single bonds. It is an important organic compound due to its unique structure and its potential applications in the fields of medicine, biochemistry, and chemistry. This compound has been used in a variety of scientific studies, ranging from the synthesis of new compounds to the study of drug action.

Scientific Research Applications

Synthesis and Structural Analysis

The compound was synthesized and engaged in reactions with various chlorides in the presence of pyridine, leading to the creation of tricyclic amides. These amides were then epoxidated with peroxyphthalic acid, and their structures confirmed through spectroscopic methods including IR, 1H and 13C NMR spectroscopy, and mass spectrometry, offering insights into their conformational composition and potential applications in the development of new chemical entities (Kas’yan et al., 2005).

Reactivity and Applications

The compound's unique structure has made it a subject of interest in creating polyfunctionalized cage compounds through pericyclic domino processes, demonstrating its potential as a versatile precursor in organic synthesis for generating structurally complex and functionalized molecules (Giomi et al., 2000).

Moreover, it serves as a transition-state mimic for cis-trans interconversion, highlighting its significance in studying peptide and protein folding and function, which could have implications in understanding biological processes and designing therapeutic agents (Komarov et al., 2015).

Advanced Chemical Transformations

Further research has delved into synthesizing new endic anhydride derivatives using the compound, exploring its reactivity with electrophilic reagents to generate a variety of derivatives. This work contributes to the expanding library of nitrogen-containing cyclic compounds, offering potential for pharmaceutical development and materials science (Tarabara et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound are not clearly documented in the available resources .

properties

IUPAC Name

(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2/t6-,7+,8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMPQJDYEONFGO-SPJNRGJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
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(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
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(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene
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(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene

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